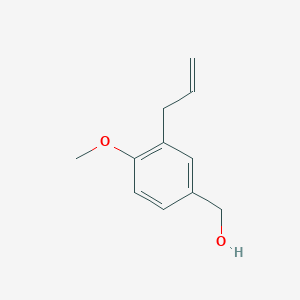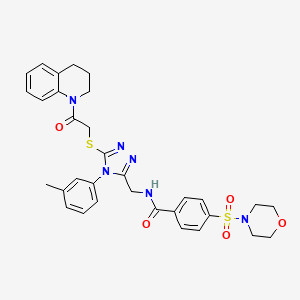
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C32H34N6O5S2 and its molecular weight is 646.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The compound of interest has been part of studies focusing on the design and synthesis of new chemical entities with potential antimicrobial properties. Research by Sahin et al. (2012) delved into the creation of 1,2,4-triazole derivatives incorporating the morpholine moiety, aiming to explore their antimicrobial effectiveness. These compounds, including structures resembling the specified chemical, demonstrated varying degrees of antimicrobial action, indicating their potential in combating microbial infections Sahin, H. Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2012.
Antitumor and Anticancer Activity
Another crucial area of application for this compound is in the field of cancer research. Bavetsias et al. (2002) highlighted the development of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. This study underscored the importance of structural modifications to enhance solubility and, potentially, the efficacy of such compounds as cancer therapeutics. The findings suggest a significant cytotoxicity against cancer cells, indicating the potential of these compounds in oncology Bavetsias, L. Skelton, F. Yafai, F. Mitchell, S. C. Wilson, B. Allan, A. Jackman, 2002.
Synthesis and Chemical Properties
Research efforts have also been directed towards understanding the chemical synthesis and properties of compounds with similar structures. Chau et al. (1982) detailed the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, providing insights into the chemical behavior and potential applications of these compounds in various scientific domains Chau, Y. Saegusa, Y. Iwakura, 1982.
Psychotropic and Anti-inflammatory Activities
The exploration of psychotropic and anti-inflammatory activities is another significant application area. Zablotskaya et al. (2013) synthesized derivatives related to the compound , examining their psychotropic, anti-inflammatory, and cytotoxic effects. This research underscores the compound's potential utility in developing new therapeutic agents with diverse pharmacological actions Zablotskaya, I. Segal, A. Geronikaki, T. Eremkina, S. Belyakov, M. Petrova, I. Shestakova, L. Zvejniece, V. Nikolajeva, 2013.
Propiedades
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O5S2/c1-23-6-4-9-26(20-23)38-29(34-35-32(38)44-22-30(39)37-15-5-8-24-7-2-3-10-28(24)37)21-33-31(40)25-11-13-27(14-12-25)45(41,42)36-16-18-43-19-17-36/h2-4,6-7,9-14,20H,5,8,15-19,21-22H2,1H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSTVJQRFTWFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/no-structure.png)
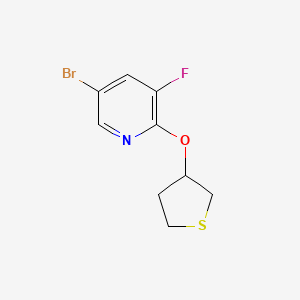

![2-Cyclopropyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2827309.png)
![ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate](/img/structure/B2827312.png)

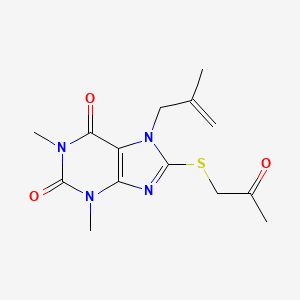
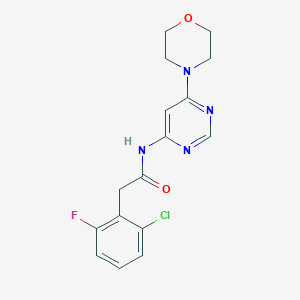
![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2827318.png)

![2-[3-(Hydroxymethyl)phenoxy]acetamide](/img/structure/B2827322.png)

![N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827326.png)
